Hydroxylamine, O,O'-1,8-octanediylbis-
Overview
Description
Hydroxylamine, O,O’-1,8-octanediylbis- is a chemical compound with the molecular formula C8H20N2O2. This compound is commonly used in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Mode of Action
Hydroxylamine and its derivatives are known to interact with various biological molecules, potentially altering their structure and function .
Biochemical Pathways
Hydroxylamine and its derivatives are known to participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Action Environment
Environmental factors such as temperature, ph, and the presence of other chemicals can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxylamine, O,O’-1,8-octanediylbis- typically involves the reaction of hydroxylamine with 1,8-octanediol under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Hydroxylamine, O,O’-1,8-octanediylbis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxylamine, O,O’-1,8-octanediylbis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and amino groups in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of Hydroxylamine, O,O’-1,8-octanediylbis- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Hydroxylamine, O,O’-1,8-octanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .
Scientific Research Applications
Hydroxylamine, O,O’-1,8-octanediylbis- has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is employed in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in industrial research for the development of new materials and chemical processes.
Comparison with Similar Compounds
Hydroxylamine, O,O’-1,8-octanediylbis- can be compared with other similar compounds such as hydroxylamine, hydroxylammonium chloride, and hydroxylammonium nitrate. While these compounds share some structural similarities, Hydroxylamine, O,O’-1,8-octanediylbis- is unique due to its specific functional groups and longer carbon chain, which confer distinct chemical and biological properties .
List of Similar Compounds:Properties
IUPAC Name |
O-(8-aminooxyoctyl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLZTWKEDJOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCON)CCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604301 | |
Record name | O,O'-Octane-1,8-diyldihydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91219-69-1 | |
Record name | O,O'-Octane-1,8-diyldihydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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